5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine
Description
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine (CAS: 869943-46-4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tetrahydropyrimidine ring system. Its molecular formula is C₈H₁₀F₃N₃ (molecular weight: 205.18 g/mol). The compound is characterized by a trifluoromethyl (-CF₃) group at position 7 and a methyl (-CH₃) group at position 5, which confer unique electronic and steric properties. The tetrahydropyrimidine moiety enhances conformational flexibility, making it valuable in medicinal chemistry for targeting enzymes and receptors .
This compound is synthesized via catalytic dearomatization of pyrazolo[1,5-a]pyrimidines, as demonstrated in recent enantioselective methodologies using rhodium catalysts . Its structural features, particularly the -CF₃ group, improve metabolic stability and binding affinity in drug design, as seen in analogs of kinase inhibitors like zanubrutinib .
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12-14/h2-3,5-6,13H,4H2,1H3 |
InChI Key |
IHJGEGBNYMMGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine can be achieved through a multicomponent reaction involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, practical simplicity, shorter reaction times, and the avoidance of multi-step procedures .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of mild conditions, can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazolopyrimidine ring.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketones, and p-toluenesulphonic acid . The reactions are typically carried out under mild conditions to ensure high yields and regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further modified to enhance their biological activities .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its effectiveness against breast cancer and leukemia cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound’s photophysical properties make it suitable for use in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . The exact molecular targets and pathways involved in its anticancer activity are still under investigation .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group (strong electron-withdrawing) enhances electrophilicity at position 7, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura reactions) . In contrast, -OH (electron-donating) reduces reactivity and antibacterial efficacy by 5–6× .
Aromatic vs. Aliphatic Substituents :
- Phenyl groups (e.g., at position 5) increase lipophilicity, favoring membrane penetration in antimicrobial agents . Methyl groups offer steric stabilization without significant electronic effects.
Pharmacological Relevance
- Antibacterial Activity: 5,7-Dimethyl derivatives exhibit superior activity (MIC: 0.187–0.50 µg/mL) against S. aureus and P. aeruginosa compared to hydroxylated analogs, emphasizing the role of hydrophobic substituents .
- Kinase Inhibition : Trifluoromethylated analogs of Pim1 kinase inhibitors are synthesized via C–O bond activation and cross-coupling, highlighting the scaffold’s adaptability in targeting ATP-binding pockets .
Biological Activity
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- Molecular Formula : C11H14F3N3O2
- Molecular Weight : 277.24 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study highlighted various derivatives' ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .
- The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapy .
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cyclooxygenase (COX) Inhibition : Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM. This suggests potential applications in treating inflammatory diseases .
- Selective Protein Inhibition : The structural modifications in these compounds allow for selective inhibition of specific proteins involved in disease pathways, which is crucial for developing targeted therapies .
Study 1: Anti-inflammatory Effects
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory properties. The most effective compound exhibited an edema inhibition percentage significantly higher than that of the standard drug celecoxib .
| Compound | Edema Inhibition (%) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 96% | 0.034 |
| Compound B | 82% | 0.052 |
| Celecoxib | 82.8% | N/A |
Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 10 μM against breast and lung cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 (Breast) | 10 |
| Compound D | A549 (Lung) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
